3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one
CAS No.: 536760-29-9
Cat. No.: VC21336564
Molecular Formula: C11H9ClN2O3
Molecular Weight: 252.65 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 536760-29-9 |
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Molecular Formula | C11H9ClN2O3 |
Molecular Weight | 252.65 g/mol |
IUPAC Name | 5-chloro-1-(4-nitrophenyl)-2,3-dihydropyridin-6-one |
Standard InChI | InChI=1S/C11H9ClN2O3/c12-10-2-1-7-13(11(10)15)8-3-5-9(6-4-8)14(16)17/h2-6H,1,7H2 |
Standard InChI Key | DOUAPYNOGMHPFD-UHFFFAOYSA-N |
SMILES | C1CN(C(=O)C(=C1)Cl)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES | C1CN(C(=O)C(=C1)Cl)C2=CC=C(C=C2)[N+](=O)[O-] |
Appearance | Solid powder |
Basic Identification and Nomenclature
Chemical Identity
3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one can be identified through several chemical identifiers that uniquely characterize this compound in scientific literature and chemical databases. The compound is registered with CAS number 536760-29-9, which serves as its primary identification code in chemical databases . The compound is classified as a dihydropyridine derivative, featuring a partially saturated pyridine ring with specific functional groups attached.
Alternate Nomenclature
The compound is known by several synonyms in chemical literature, reflecting different naming conventions and structural descriptions:
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2(1H)-pyridine,3-chloro-5,6-dihydro-1-(4-nitrophenyl)
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3-Chloro-5,6-dihydro-1-(4-nitrophenyl)-2(1H)-pyridinone
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(1H)-pyridine,3-chloro-5,6-dihydro-1-(4-nitrophenyl)
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2(1H)-Pyridinone,3-chloro-5,6-dihydro-1-(4-nitrophenyl)-
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3-chloro-5,6-dihydro-1-(4-nitrophenyl)2(1H)-pyridine
Physical and Chemical Properties
Fundamental Properties
The compound exhibits several distinctive physical and chemical properties that are significant for its handling, storage, and applications in research settings. Table 1 summarizes these key properties:
Table 1: Physical and Chemical Properties of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one
Chemical Reactivity and Structure
Structural Features
3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one possesses several key structural features that define its chemical behavior:
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A dihydropyridinone ring system that forms the core structure
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A chloro substituent at position 3, which provides a reactive site for nucleophilic substitution
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A 4-nitrophenyl group attached to the nitrogen at position 1, which introduces electronic effects
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A carbonyl group at position 2, contributing to the compound's polarity and potential hydrogen bonding interactions
Reactivity Profile
The chemical reactivity of this compound is primarily influenced by the presence of the chloro group and the nitrophenyl substituent:
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The chloro group at position 3 creates an electrophilic site susceptible to nucleophilic substitution reactions, which is valuable for further chemical modifications in synthesis pathways
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The nitro group on the phenyl ring is strongly electron-withdrawing, affecting the electronic distribution within the molecule and potentially enhancing the reactivity of the chloro position
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The partially saturated pyridine ring introduces conformational flexibility that may influence reaction pathways and binding interactions
Applications in Pharmaceutical Research
Role in Apixaban Synthesis
The primary application of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is in the preparation of Apixaban intermediates and impurities . Apixaban is an important anticoagulant medication that functions as a direct factor Xa inhibitor, used clinically to:
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Reduce the risk of stroke and systemic embolism in patients with non-valvular atrial fibrillation
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Treat and prevent deep vein thrombosis and pulmonary embolism
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Prevent venous thromboembolism following hip or knee replacement surgery
The compound serves as a key building block in constructing the core structure of Apixaban, with the chloro substituent providing a site for further synthetic modifications required to develop the complete pharmacophore of the final drug molecule.
Synthetic Utility
Beyond its specific role in Apixaban synthesis, this compound demonstrates broader utility in medicinal chemistry research:
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As a versatile synthetic intermediate for developing novel heterocyclic compounds
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For structure-activity relationship studies in drug discovery programs
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As a reference standard for analytical methods development and quality control in pharmaceutical manufacturing
Analytical Considerations
Identification Methods
Several analytical techniques can be employed to identify and characterize 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one in research and quality control settings:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Infrared (IR) spectroscopy to identify functional groups
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Mass spectrometry for molecular weight determination and fragmentation pattern analysis
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High-Performance Liquid Chromatography (HPLC) for purity assessment
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X-ray crystallography for definitive structural elucidation in the solid state
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